![molecular formula C22H25NO3 B248661 1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin](/img/structure/B248661.png)
1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines.
Biochemical and Physiological Effects:
1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA topoisomerase I and II, the induction of oxidative stress, and the modulation of various signaling pathways. Additionally, it has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin in lab experiments include its potent anticancer activity, its ability to inhibit various enzymes and signaling pathways, and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin. These include the development of new cancer therapies based on this compound, the investigation of its potential as a therapeutic agent for neurodegenerative diseases, and the optimization of its chemical structure to improve its pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin is a promising chemical compound that has potential applications in various fields, including cancer research and drug discovery. Further research is needed to fully understand its mechanism of action and potential side effects, but its potent anticancer activity and neuroprotective effects make it a promising candidate for future therapeutic development.
Synthesemethoden
The synthesis of 1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin involves several chemical reactions, including the reaction between 4-tert-butylphenol and propylene oxide, followed by the reaction between the resulting product and isatin. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and medicinal chemistry. This compound has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin |
---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[3-(4-tert-butylphenoxy)propyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C22H25NO3/c1-15-7-5-8-18-19(15)23(21(25)20(18)24)13-6-14-26-17-11-9-16(10-12-17)22(2,3)4/h5,7-12H,6,13-14H2,1-4H3 |
InChI-Schlüssel |
PESHQZFOQZCWKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.